N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-methoxy-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3S/c1-15-7-8-18(24-2)19(13-15)25(22,23)20-14-16-9-11-21(12-10-16)17-5-3-4-6-17/h7-8,13,16-17,20H,3-6,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOEGJTQJSFFKQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CCN(CC2)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced via a nucleophilic substitution reaction, where a cyclopentyl halide reacts with the piperidine derivative.
Attachment of the Benzenesulfonamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening methods, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
Scientific Research Applications
The compound exhibits various biological activities, primarily through mechanisms such as:
- Inhibition of Enzymatic Activity : Sulfonamides can inhibit enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways, leading to increased cell death in malignant cells.
Cancer Research
N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide has been studied for its anti-cancer properties. Research indicates that sulfonamide derivatives can inhibit the growth of various cancer cell lines.
Case Studies and Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the effects of related sulfonamides on cancer cell lines; demonstrated significant growth inhibition. |
| Study 2 | Explored the role of methoxy groups in enhancing bioavailability and therapeutic efficacy in similar compounds. |
| Study 3 | Analyzed the pharmacokinetics of sulfonamide derivatives, showing promising results in animal models for cancer treatment. |
In vitro studies have shown that structurally similar compounds can effectively inhibit tumor growth by modulating signaling pathways associated with cell survival and apoptosis.
In Vivo Studies
Preclinical trials have demonstrated that similar compounds can reduce tumor size in xenograft models, suggesting potential for clinical applications. The dosage and administration routes are critical factors influencing therapeutic outcomes.
Mechanism of Action
The mechanism of action of N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperazine Derivatives: Compounds like trimetazidine and ranolazine share structural similarities with the piperidine ring.
Benzenesulfonamide Derivatives: Compounds like sulfanilamide and furosemide share the benzenesulfonamide moiety.
Uniqueness
N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide is unique due to its combination of a cyclopentyl group, piperidine ring, and benzenesulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis methods, and biological effects based on available research findings.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 320.39 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities.
Synthesis Methods
The synthesis of this compound typically involves several steps, including:
- Formation of the Benzene Core : The initial step often includes the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with an amine.
- Substitution Reaction : The cyclopentylpiperidinylmethyl group is introduced through nucleophilic substitution.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as receptors and enzymes. The sulfonamide moiety is known to inhibit certain enzyme activities, which can lead to therapeutic effects in various conditions.
Pharmacological Studies
Research indicates that this compound exhibits various pharmacological properties:
- Antidepressant Activity : Studies have shown that compounds with similar structures can modulate neurotransmitter systems, potentially providing antidepressant effects.
- Anti-inflammatory Effects : Some sulfonamide derivatives are known to possess anti-inflammatory properties, which may be applicable in treating inflammatory diseases.
Study 1: Antidepressant Effects
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antidepressant-like effects of this compound in rodent models. The compound demonstrated significant reductions in immobility time in forced swim tests compared to control groups, suggesting potential antidepressant activity.
Study 2: Anti-inflammatory Activity
Another study published in Pharmacology Research assessed the anti-inflammatory effects of this compound in a model of acute inflammation induced by carrageenan. Results indicated that treatment with the compound significantly reduced paw edema in treated animals compared to the placebo group.
Data Table: Biological Activities and Findings
| Activity | Model Used | Findings | Reference |
|---|---|---|---|
| Antidepressant | Rodent forced swim test | Reduced immobility time | Journal of Medicinal Chemistry |
| Anti-inflammatory | Carrageenan-induced edema | Significant reduction in paw edema | Pharmacology Research |
Q & A
Q. What are the common synthetic routes for preparing N-((1-cyclopentylpiperidin-4-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide?
The compound can be synthesized via sulfonamide coupling, where a piperidine-derived amine reacts with a benzenesulfonyl chloride derivative. A typical procedure involves dissolving the amine (e.g., 1-cyclopentylpiperidin-4-ylmethanamine) in dry pyridine, adding the sulfonyl chloride (e.g., 2-methoxy-5-methylbenzenesulfonyl chloride) dropwise, and stirring at room temperature for 5–12 hours. The crude product is purified via flash chromatography or recrystallization . Key challenges include optimizing reaction conditions to avoid over-sulfonylation and ensuring stereochemical purity of the cyclopentyl-piperidine moiety.
Q. How can the crystal structure of this compound be determined experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution in solvents like methanol or acetonitrile. Data collection is performed using a diffractometer (e.g., Bruker D8 VENTURE), and structure refinement uses programs like SHELXL . Key parameters include bond angles (e.g., C–S–N ≈ 107°), torsion angles (e.g., cyclopentyl-piperidine conformation), and hydrogen-bonding networks .
Q. What spectroscopic techniques are suitable for characterizing this sulfonamide?
- NMR : H and C NMR confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, methyl groups at δ 2.3–2.5 ppm).
- IR : Sulfonamide S=O stretches appear at 1150–1350 cm.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] calculated for CHNOS: 377.19) .
Advanced Research Questions
Q. How can molecular docking studies predict the biological interactions of this compound?
Computational tools like AutoDock Vina or Schrödinger Suite model interactions with target proteins (e.g., enzymes or receptors). The sulfonamide group often acts as a hydrogen-bond acceptor, while the cyclopentyl-piperidine moiety may occupy hydrophobic pockets. Validation requires comparing docking scores (e.g., binding energy ≤ −8 kcal/mol) with experimental IC values from enzyme assays .
Q. What strategies resolve contradictions between computational ADMET predictions and experimental pharmacokinetic data?
Discrepancies in solubility or metabolic stability can arise from oversimplified force fields in silico models. Mitigation includes:
Q. How does steric hindrance from the cyclopentyl group affect binding affinity in structure-activity relationship (SAR) studies?
The cyclopentyl moiety may enhance selectivity by restricting rotational freedom. SAR studies involve synthesizing analogs (e.g., cyclohexyl or unsubstituted piperidine derivatives) and testing them in bioassays. For example, replacing cyclopentyl with smaller groups could improve target engagement but reduce metabolic stability .
Q. What crystallographic challenges arise when analyzing polymorphs of this compound?
Polymorphism can lead to variations in unit cell parameters or hydrogen-bonding patterns. High-resolution data (≤ 0.8 Å) and temperature-controlled experiments help distinguish forms. SHELXL’s twin refinement may be needed for non-merohedral twinning .
Methodological Considerations
Q. How to optimize reaction yields for large-scale synthesis?
- Use Design of Experiments (DoE) to vary parameters (temperature, solvent ratio, catalyst loading).
- Monitor intermediates via TLC or inline IR.
- Scale-up purification using centrifugal partition chromatography (CPC) to avoid silica gel limitations .
Q. What analytical techniques validate the absence of regioisomeric impurities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
